molecular formula C10H8O2S2 B12569567 Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-

Cat. No.: B12569567
M. Wt: 224.3 g/mol
InChI Key: NYZAOHBPTKJUBI-UHFFFAOYSA-N
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Description

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the fused ring system. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which can then be cyclized to form the desired compound .

Industrial Production Methods

Industrial production of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in optoelectronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2

InChI Key

NYZAOHBPTKJUBI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=CC=CS3

Origin of Product

United States

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